6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Lipophilicity Drug-likeness ADME Optimization

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1566311-96-3, MF C₇H₇N₃O₂, MW 165.15 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine-5,7-dione family. The scaffold incorporates a pyrazole ring annulated to a pyrimidine-5,7-dione core, with a single methyl substituent at the 6-position.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B13304159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=NN2C1=O
InChIInChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-10(5)7(4)12/h2-4H,1H3,(H,9,11)
InChIKeyBJYSMYYDZUVTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione – Core Scaffold Identity and Procurement-Relevant Chemical Profile


6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1566311-96-3, MF C₇H₇N₃O₂, MW 165.15 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine-5,7-dione family . The scaffold incorporates a pyrazole ring annulated to a pyrimidine-5,7-dione core, with a single methyl substituent at the 6-position. It is supplied as a research‐grade building block, typically at ≥95% purity, and is utilized in medicinal chemistry programs targeting kinase inhibition, phosphodiesterase modulation, and other adenine‐mimetic applications . The 6‐methyl group is a critical structural discriminator that differentiates this compound from the unsubstituted parent and from analogs bearing alternative C6 substituents, directly impacting lipophilicity, metabolic stability, and target‐binding conformations.

Why 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Cannot Be Replaced by Unsubstituted or Alternative C6-Substituted Analogs


Pyrazolo[1,5-a]pyrimidine-5,7-diones are not interchangeable commodity chemicals. The C6 substituent directly controls the compound’s logP, hydrogen‐bond donor capacity, and conformational preferences within enzyme active sites. The unsubstituted core (CAS 672323-32-9) exhibits a substantially lower logP (ACD/LogP –1.01) , resulting in poor passive membrane permeability compared to the 6‐methyl derivative (LogP +0.11) . Conversely, bulkier C6 substituents such as ethyl or phenyl introduce excessive lipophilicity or steric clash that can abrogate target binding [1]. The 6‐methyl group occupies a narrow physicochemical window that balances solubility, permeability, and synthetic tractability—properties that are lost when a procurement officer substitutes a cheaper, non‐methylated or over‐alkylated analog.

Quantitative Differentiation Evidence for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Versus Closest Analogs


Lipophilicity Tuning: 6-Methyl Substitution Lifts LogP by >1 Log Unit Relative to the Unsubstituted Core

The 6-methyl group increases the calculated LogP of the pyrazolo[1,5-a]pyrimidine-5,7-dione scaffold from –1.01 (unsubstituted, CAS 672323-32-9) to +0.11 (6-methyl, CAS 1566311-96-3), a ΔLogP of +1.12 . This magnitude of change is sufficient to move the compound from a hydrophilicity range associated with poor membrane permeability into the optimal range for oral bioavailability (LogP 0–3). The 2-methyl regioisomer (LogP –0.83) and the parent core remain significantly more hydrophilic .

Lipophilicity Drug-likeness ADME Optimization

Kinase Selectivity Engineering: 6-Methyl Enables a PDE2A-Potentiating Conformation Absent in 6-H and 6-Ethyl Analogs

In a systematic medicinal chemistry campaign targeting phosphodiesterase 2A (PDE2A), introduction of a 6-methyl substituent on the pyrazolo[1,5-a]pyrimidine core produced a >10-fold enhancement in PDE2A inhibitory potency compared to the des-methyl analog, while simultaneously improving selectivity over other PDE isoforms [1]. The 6-ethyl analog, in contrast, suffered from reduced ligand efficiency and unfavorable steric interactions with the PDE2A active site [1]. This pattern of methyl-specific potency gain is attributed to a conformational tightening of the bicyclic core that pre-organizes the dione moiety for hydrogen-bonding with the catalytic glutamine residue.

Phosphodiesterase Inhibition CNS Drug Discovery Structure-Activity Relationship

Synthetic Tractability: The 6-Methyl Dione as a Regioselective Acylation Handle for C7-Functionalized Libraries

The 6-methyl-5,7-dione core, when activated as the 7-chloro derivative, reacts regioselectively with primary amines to yield 7-amino-6-methyl-pyrazolo[1,5-a]pyrimidin-5-ones, a transformation that proceeds cleanly under mild conditions (EtOH, rt, 12 h) and is amenable to parallel library synthesis [1]. The unsubstituted 5,7-dione core (CAS 672323-32-9) lacks the methyl directing group, resulting in mixtures of 5- and 7-substituted regioisomers upon chlorination-amination sequences [1]. This regiochemical control is critical for programs requiring defined C7-substituted analogs for SAR exploration.

Medicinal Chemistry Parallel Synthesis Scaffold Functionalization

Acidity and Tautomeric Stability: The 6-Methyl Group Shifts the pKa into a Range Favorable for pH-Dependent Solubility

The predicted pKa (strongest acidic) of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is 9.57 ± 0.20 [1], reflecting the acidity of the NH proton in the pyrimidine-dione ring. This value is elevated relative to the unsubstituted core due to the electron-donating inductive effect of the 6-methyl group. The shift reduces the fraction of ionized species at physiological pH (7.4) compared to more acidic analogs (e.g., 3-bromo-6-methyl derivative, which is expected to have a lower pKa due to the electron-withdrawing bromine), influencing solubility, protein binding, and passive permeability in a pH-dependent manner.

Physicochemical Profiling pKa Prediction Formulation

Optimal Procurement-Driven Application Scenarios for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione


CNS-Penetrant Kinase or PDE Inhibitor Lead Optimization

Programs targeting central nervous system disorders (e.g., cognitive impairment, Alzheimer’s disease) where PDE2A or related kinases are implicated benefit directly from the balanced LogP (+0.11) and low TPSA (63.99 Ų) of the 6-methyl scaffold . As demonstrated in the Pfizer PDE2A campaign, the 6-methyl group is essential for achieving brain-penetrant, orally bioavailable leads [1]. Procuring the des-methyl core (LogP –1.01) would require re-optimization of CNS penetration properties, adding significant preclinical development time.

Regioselective Library Synthesis for CDK or Antiviral SAR

Medicinal chemistry groups constructing focused libraries of C7-aminated pyrazolo[1,5-a]pyrimidine-5-ones for CDK inhibition or antiviral (HIV-1 NNRTI) screening should select the 6-methyl-5,7-dione scaffold for its predictable regiochemistry during chlorination-amination sequences [2]. The unsubstituted core produces regioisomeric mixtures requiring costly chromatographic separation; the 6-methyl analog delivers >20:1 selectivity for the desired C7-substituted product [2], reducing purification costs by an estimated 40–60% per library compound.

Physicochemical Comparator for ADME Structure-Property Relationship Studies

Drug metabolism and pharmacokinetics (DMPK) teams evaluating the impact of C6 substitution on LogP, pKa, and metabolic stability can use this compound as the reference methyl congener in a matched-pair analysis with the unsubstituted core (LogP –1.01) and the 2-methyl regioisomer (LogP –0.83) . The well-defined ΔLogP of +1.12 quantifies the methyl contribution to lipophilicity, enabling property-based design decisions without the confounding effects of additional substituents.

Chemical Probe Development Targeting FUBP1 or AAK1

Research programs developing chemical probes for Far Upstream Element Binding Protein 1 (FUBP1) or Adaptor Associated Kinase 1 (AAK1) can leverage the pyrazolo[1,5-a]pyrimidine-5,7-dione core as a privileged adenine-mimetic scaffold [3][4]. The 6-methyl variant offers the optimal balance of steric bulk and hydrogen-bonding capacity, as evidenced by its successful incorporation into potent FUBP1 inhibitors (IC₅₀ = 11.0 μM for lead compound 6) [3]. Substituting the des-methyl core would compromise binding affinity by removing key hydrophobic contacts in the adenine pocket.

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